3-(4,7-Dichloro-3-indolyl)propanoic Acid
Description
3-(4,7-Dichloro-3-indolyl)propanoic Acid is a synthetic indole derivative featuring a propanoic acid side chain and chlorine substitutions at positions 4 and 7 of the indole ring. The dichloro substitutions likely enhance electron-withdrawing effects, influencing reactivity and interactions in biological systems.
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
3-(4,7-dichloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
QGZGRKMEQIKETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)CCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4,7-Dichloro-3-indolyl)propanoic Acid typically involves the modification of indole derivatives. One common method involves the esterification of 5,7-dichloroindole-3-acetic acid, followed by methoxycarbonylation, methylation, and double hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4,7-Dichloro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the propanoic acid side chain.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4,7-Dichloro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4,7-Dichloro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key differences among analogs arise from chlorine/nitro group positions, additional functional groups (e.g., carboxylic acids), and ester/amide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on hypothetical formula C₁₁H₉Cl₂NO₂.
Biological Activity
3-(4,7-Dichloro-3-indolyl)propanoic acid is an indole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a dichlorinated indole moiety, enhances its reactivity and potential interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and therapeutic potential.
- Molecular Formula: C17H13Cl2NO2
- Molecular Weight: 334.2 g/mol
- Structure: The compound features a propanoic acid group attached to a dichlorinated indole structure, which is crucial for its biological interactions.
The biological activity of 3-(4,7-Dichloro-3-indolyl)propanoic acid primarily stems from its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Cell Proliferation: Studies indicate that the compound can inhibit the proliferation of various cell types, suggesting its potential as an anticancer agent.
- Modulation of Immune Responses: It has been shown to influence immune pathways, which may be beneficial in treating autoimmune disorders.
- Interaction with Molecular Targets: The compound binds to active sites on target proteins, altering cellular pathways that regulate growth and immune responses.
Biological Activity Data
Case Study 1: Anticancer Activity
A study demonstrated that 3-(4,7-Dichloro-3-indolyl)propanoic acid effectively inhibited the growth of several cancer cell lines. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes, leading to apoptosis in treated cells.
Case Study 2: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. In vitro studies showed that it could prevent cell death caused by neurotoxic agents such as hydrogen peroxide and amyloid-beta peptides .
Comparative Analysis with Related Compounds
The following table compares 3-(4,7-Dichloro-3-indolyl)propanoic acid with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Similarity (%) | Notable Activity |
|---|---|---|---|
| 2-(5-Methyl-1H-indol-3-yl)acetic acid | C11H11NO2 | 96% | Moderate anticancer activity |
| Sodium 2-(1H-indol-3-yl)acetate | C9H8NNaO2 | 94% | Limited neuroprotective effects |
| Potassium 4-(1H-indol-3-yl)butanoate | C12H12KNO2 | 98% | Strong immunomodulatory effects |
| 5,7-Dichloroindole-3-acetic acid | C10H7Cl2NO2 | 90% | Antioxidant properties |
The unique dichlorination pattern on the indole ring of 3-(4,7-Dichloro-3-indolyl)propanoic acid may enhance its biological activity compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
